N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline
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Overview
Description
The compound “N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a chloro, methyl, and trifluoromethyl group . The compound also contains a dimethylaniline group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrazole ring, which is a five-membered ring with two nitrogen atoms, forms the core of the molecule . The chloro, methyl, and trifluoromethyl groups are attached to the pyrazole ring . The dimethylaniline group is attached to the pyrazole ring through a methylene bridge .Scientific Research Applications
Polymerization Catalysts
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline and similar compounds have been studied for their roles in polymerization processes. For instance, cobalt(II) complexes supported by N,N-chelating ligands, which include variations of this compound, exhibit high catalytic activity for the polymerization of methyl methacrylate and rac-lactide, leading to polymers like poly(methylmethacrylate) and polylactide with high molecular weights and specific stereoregularity (Shin, Nayab, & Lee, 2018).
Synthesis of Heterocyclic Compounds
Compounds containing the this compound structure are integral in synthesizing various heterocyclic compounds. These are utilized in creating molecules with potential antimicrobial and anticancer properties. For example, the synthesis of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives demonstrates significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activity
Specific derivatives of 3,5-dimethyl-1H-pyrazole, related to the chemical structure , have shown promising results as antibacterial agents. For instance, the synthesis and evaluation of new Schiff bases derived from these compounds reveal good antibacterial activity against various bacterial species (Al-Smaisim, 2012).
Corrosion Inhibition
Pyrazole derivatives, including those structurally similar to this compound, have been investigated for their effectiveness in inhibiting steel corrosion in acidic environments. The integration of methyl groups in these compounds can influence their corrosion inhibition properties (Chadli et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
Compounds with similar structures have been found to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been involved in reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Result of Action
Compounds with similar structures have been found to cause changes in the levels of cgrp in the cranial circulation .
Properties
IUPAC Name |
N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3,5-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3N3/c1-8-4-9(2)6-10(5-8)19-7-11-12(14(16,17)18)20-21(3)13(11)15/h4-6,19H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAZVPVBOXRDAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=C(N(N=C2C(F)(F)F)C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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